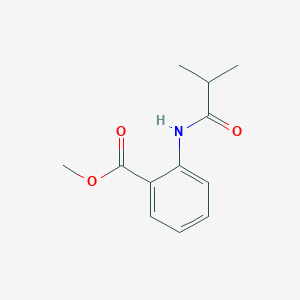
Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate, also known as MOPAB, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of benzamides and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antioxidant effects.
Mécanisme D'action
The exact mechanism of action of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate is not fully understood. However, it has been proposed that Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α. Moreover, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been found to inhibit the activation of nuclear factor-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune response. Additionally, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been shown to activate the peroxisome proliferator-activated receptor-γ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant activities. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α, in various animal models of inflammation. Moreover, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been found to inhibit the production of reactive oxygen species and lipid peroxidation, which are key mediators of oxidative stress. In addition, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been shown to reduce pain behavior in various animal models of pain, indicating its potential use as an analgesic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying the mechanisms underlying these processes. Moreover, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate can be easily synthesized and purified, making it readily available for use in various experimental settings. However, there are some limitations to the use of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate in lab experiments. For example, its exact mechanism of action is not fully understood, which may limit its use in certain experimental designs. Moreover, the optimal dosage and duration of treatment with Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate may vary depending on the experimental model and disease condition, which may require further investigation.
Orientations Futures
There are several future directions for research on Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate. One potential area of investigation is the development of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate-based drug delivery systems for the treatment of various diseases. Moreover, the potential use of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate as an anti-inflammatory and analgesic agent in human clinical trials should be explored further. Additionally, the molecular targets of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate and its downstream signaling pathways should be elucidated to better understand its mechanism of action. Finally, the safety and toxicity of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate should be thoroughly evaluated to ensure its potential use as a therapeutic agent.
Méthodes De Synthèse
Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate can be synthesized by the reaction of 2-methyl-1-oxopropylamine with methyl 2-aminobenzoate in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate as a white crystalline solid. The purity of the synthesized compound can be confirmed by various analytical techniques, such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been extensively studied for its potential therapeutic properties in various disease conditions, including inflammation, pain, and oxidative stress. It has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Moreover, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders. In addition, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been investigated for its potential use as a drug delivery system, as it can be easily conjugated with other drugs to enhance their pharmacological properties.
Propriétés
Numéro CAS |
38163-38-1 |
|---|---|
Nom du produit |
Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate |
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
methyl 2-(2-methylpropanoylamino)benzoate |
InChI |
InChI=1S/C12H15NO3/c1-8(2)11(14)13-10-7-5-4-6-9(10)12(15)16-3/h4-8H,1-3H3,(H,13,14) |
Clé InChI |
ZRMIWTLFLJOOPM-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)OC |
SMILES canonique |
CC(C)C(=O)NC1=CC=CC=C1C(=O)OC |
Autres numéros CAS |
38163-38-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




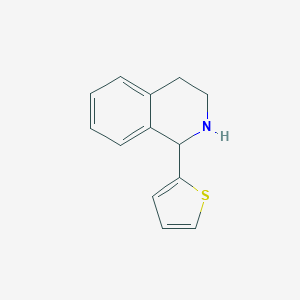
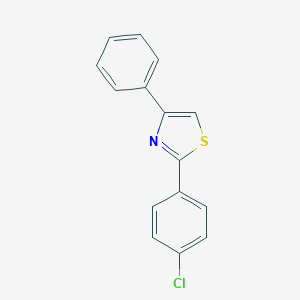
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)


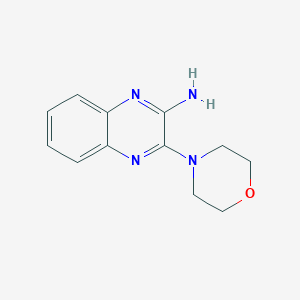
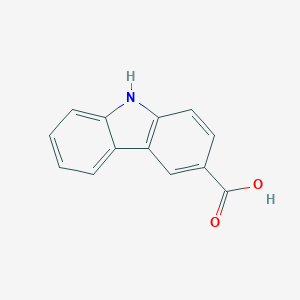
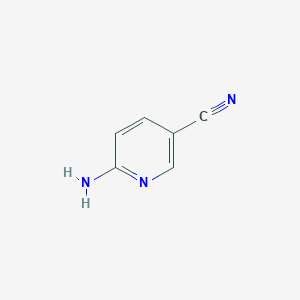
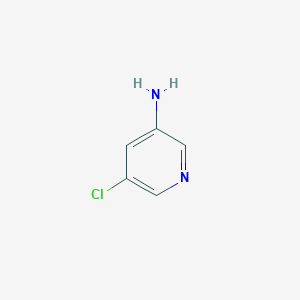
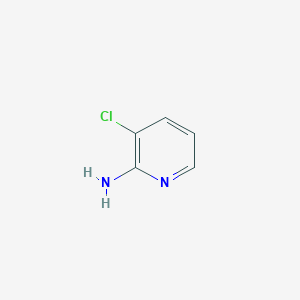
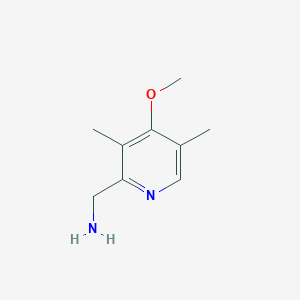
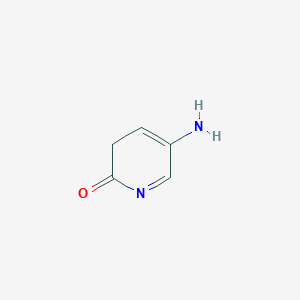
![Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B188173.png)